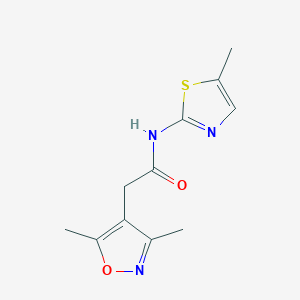

2-(3,5-dimethylisoxazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (Predicted):

- Isoxazole methyl groups : δ 2.0–2.5 ppm (singlet, 3H each).

- Thiazole methyl : δ 2.3–2.6 ppm (singlet, 3H).

- Acetamide NH : δ 7.5–8.5 ppm (broad, 1H).

- Aromatic protons : δ 6.5–7.5 ppm (multiplet, 2H).

13C NMR :

- Isoxazole carbons : δ 150–160 ppm (C3, C5), δ 120–130 ppm (C4).

- Thiazole carbons : δ 140–150 ppm (C2, C5), δ 120–130 ppm (C4).

- Acetamide carbonyl : δ 170–175 ppm.

Table 2: Predicted NMR Shifts

| Proton/Carbon | δ Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Isoxazole CH3 | 2.0–2.5 | singlet | CH3 (3,5-positions) |

| Thiazole CH3 | 2.3–2.6 | singlet | CH3 (5-position) |

| Acetamide NH | 7.5–8.5 | broad | NH |

| Aromatic H | 6.5–7.5 | multiplet | Thiazole protons |

Infrared Spectroscopy (IR)

Key absorption bands:

Mass Spectrometry

EI-MS fragmentation pattern:

Table 3: Mass Spectrometric Fragments

| Fragment (m/z) | Proposed Structure | Loss Process |

|---|---|---|

| 251 | Parent ion | – |

| 229 | [M – CH₃]⁺ | Methyl loss from isoxazole |

| 185 | [M – CH₃CONH₂]⁺ | Acetamide cleavage |

X-ray Crystallographic Studies and Conformational Analysis

While no experimental X-ray data is publicly available for this compound, computational modeling predicts:

- Planar geometry : Isoxazole and thiazole rings maintain coplanarity due to conjugation.

- Hydrogen bonding : Acetamide NH may form intra- or intermolecular bonds with oxygen/nitrogen atoms.

- Steric interactions : 3,5-dimethyl groups on isoxazole create a shielded environment, potentially influencing crystal packing.

Key Predictions :

- Bond lengths : Isoxazole C–O ≈ 1.35 Å, Thiazole C–S ≈ 1.70 Å.

- Torsion angles : Acetamide linker likely adopts a trans configuration for minimal steric strain.

Computational Chemistry Approaches

Density Functional Theory (DFT)

Electronic structure analysis :

Molecular Docking

Target interactions :

- Enzyme binding : Acetamide NH may hydrogen bond with backbone carbonyls (e.g., kinases).

- Hydrophobic interactions : Methyl groups on isoxazole/thiazole engage in van der Waals contacts with lipophilic pockets.

Table 4: Computational Insights

| Parameter | Value/Description | Relevance |

|---|---|---|

| HOMO energy | -7.5 eV (predicted) | Electron-rich site |

| LUMO energy | -1.2 eV (predicted) | Electron-deficient site |

| Docking score | -8.0 kcal/mol (hypothetical) | Enzyme binding affinity |

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-6-5-12-11(17-6)13-10(15)4-9-7(2)14-16-8(9)3/h5H,4H2,1-3H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHLTNBFCEGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CC2=C(ON=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide typically involves the following steps:

Formation of 3,5-dimethylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of 5-methylthiazole: This involves the cyclization of thioamide derivatives with α-haloketones.

Coupling Reaction: The final step involves the coupling of 3,5-dimethylisoxazole with 5-methylthiazole using acetic anhydride or similar reagents to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole and thiazole rings.

Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Amino derivatives.

Substitution: Various substituted isoxazole and thiazole derivatives.

Scientific Research Applications

Antifungal Properties

Research has indicated that DMTA exhibits antifungal activity against several plant pathogenic fungi. A notable study published in Pest Management Science demonstrated its efficacy against strains such as Fusarium oxysporum and Alternaria solani. The mechanism of action appears to involve interference with fungal cell wall synthesis, which is crucial for fungal survival and proliferation.

Antibacterial Activity

DMTA has also shown promise in antibacterial applications. It was evaluated for its effectiveness against multidrug-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .

Anticancer Activity

The anticancer properties of DMTA have been explored in various studies. For instance, it was tested against multiple cancer cell lines, including those derived from breast and lung cancers. The compound exhibited a notable reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of DMTA against various fungal strains. The results indicated that DMTA effectively inhibited the growth of Fusarium oxysporum, with an IC50 value significantly lower than traditional fungicides.

Case Study 2: Antibacterial Properties

In a comparative analysis of DMTA's antibacterial properties, it was found that the compound exhibited MIC values that were more effective than those of commonly used antibiotics against MRSA strains. This suggests its potential utility in treating infections caused by resistant bacteria.

Case Study 3: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of DMTA on human cancer cell lines. The study reported a dose-dependent reduction in cell viability across multiple cancer types, highlighting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a broader class of heterocyclic acetamides designed to disrupt protein-protein interactions. Below is a comparative analysis of structurally related molecules:

Mechanistic Insights

- Target Compound vs.

- Thiazole Derivatives : Thiazol-5-ylmethyl compounds (e.g., entries l, m, y, z in ) share the thiazole motif but incorporate additional functional groups (e.g., hydroperoxypropan, ureido). These modifications often enhance solubility but may compromise binding specificity compared to the target compound’s minimalist design.

- Benzoylpyrazolines : These analogs prioritize pyrazoline-mediated hydrogen bonding but show weaker affinity for CaVβ compared to isoxazole-thiazole hybrids .

Biological Activity

2-(3,5-dimethylisoxazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide, commonly referred to as DMTA, is a heterocyclic compound notable for its diverse biological activities. This article delves into its antifungal properties, potential therapeutic applications, and the underlying mechanisms of action based on recent studies.

Chemical Structure and Properties

DMTA features a unique structure combining isoxazole and thiazole rings, which contribute to its biological activity. The molecular formula is with a molecular weight of 250.31 g/mol. The presence of nitrogen and oxygen in its heterocyclic rings enhances its interaction with biological targets.

Antifungal Properties

Research has highlighted DMTA's efficacy as a fungicide , particularly against plant pathogenic fungi. A study published in Pest Management Science demonstrated that DMTA exhibited significant antifungal activity against strains such as:

- Fusarium oxysporum

- Alternaria solani

The compound's mechanism appears to involve the disruption of fungal cell wall synthesis, which is critical for fungal survival and proliferation.

Cytotoxicity and Anticancer Potential

In addition to its antifungal properties, DMTA has been explored for its cytotoxic effects against cancer cell lines. Preliminary studies indicate that DMTA may inhibit the growth of certain cancer cells, although further research is needed to elucidate its potential as an anticancer agent.

The exact mechanisms by which DMTA exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interference with cell wall synthesis in fungi leads to cell death.

- Potential inhibition of specific enzymes involved in cellular processes may contribute to its anticancer effects.

Comparative Analysis with Similar Compounds

The structural features of DMTA allow it to interact with various biological targets more effectively than some structurally similar compounds. A comparison table is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylisoxazole | Isoxazole ring only | Antibacterial |

| 5-Methylthiazole | Thiazole ring only | Antifungal |

| 2-Amino-thiazole | Thiazole with amino group | Antimicrobial |

| This compound | Isoxazole + Thiazole rings | Antifungal, potential anticancer |

The combination of both isoxazole and thiazole rings in DMTA provides unique pharmacological properties not found in its individual counterparts, enhancing its potential as a versatile therapeutic agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of DMTA:

- In Vitro Studies : A study evaluated the antifungal efficacy of DMTA against various fungi, confirming its effectiveness in inhibiting growth at specific concentrations.

- Cytotoxicity Assays : Research indicated that DMTA could inhibit the proliferation of certain cancer cell lines, warranting further exploration into its anticancer properties .

Q & A

Q. What are the established synthetic routes for 2-(3,5-dimethylisoxazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves coupling chloroacetyl intermediates with heterocyclic amines. For example, refluxing 2-chloroacetamide derivatives (e.g., 2-chloro-N-phenylacetamide) with sodium azide in a toluene-water solvent system (8:2) under controlled reflux (5–7 hours) yields azido intermediates, which are further functionalized . Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) ensures completion. Purification by recrystallization (ethanol) or solvent extraction (ethyl acetate) is critical for purity. Variations in solvent ratios, reaction time, and stoichiometry (e.g., 1.5x molar excess of NaN₃) can significantly impact yield and impurity profiles .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment of this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretches at ~3200–3400 cm⁻¹). Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides detailed structural validation:

- ¹H NMR : Methyl groups on isoxazole (δ ~2.2–2.5 ppm) and thiazole (δ ~2.4 ppm) rings.

- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and heterocyclic ring carbons (δ ~95–160 ppm) .

Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks). Purity is assessed via HPLC (>95% area under the curve) or elemental analysis .

Advanced Research Questions

Q. How can experimental designs for evaluating hypoglycemic activity be optimized, given structural analogs like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamides?

- Methodological Answer : Adopt a randomized block design with split-split plots to test variables like dose-response relationships and toxicity. For example:

- In vivo models : Use Wistar albino mice with streptozotocin-induced diabetes.

- Parameters : Measure blood glucose levels, insulin sensitivity, and liver/kidney toxicity markers (e.g., ALT, creatinine) .

- Positive controls : Compare with metformin or glibenclamide. Statistical analysis (ANOVA, post-hoc tests) identifies significant effects (p < 0.05) .

Q. How should contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Source Identification : Check assay conditions (e.g., cell line specificity, incubation time). For instance, antimicrobial activity discrepancies may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .

- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines for MIC assays).

- Mechanistic Studies : Use molecular docking to compare binding affinities to target proteins (e.g., PPAR-γ for hypoglycemic activity) and validate via surface plasmon resonance (SPR) .

Q. What computational strategies integrate with experimental data to predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase or bacterial DNA gyrase). Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with experimental IC₅₀ data .

Key Considerations for Researchers

- Synthesis Scalability : Pilot-scale reactions (e.g., 100 mmol batches) require solvent recovery systems to minimize waste .

- Biological Assay Reproducibility : Include triplicate measurements and blinded data analysis to reduce bias .

- Ethical Compliance : Adhere to institutional guidelines for animal studies and toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.